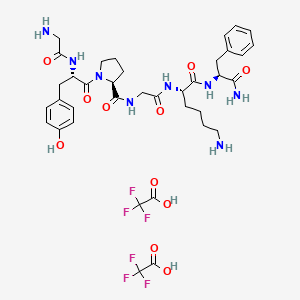

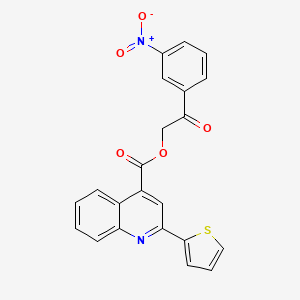

![molecular formula C16H22O9 B12461642 5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one](/img/structure/B12461642.png)

5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sweroside is a naturally occurring iridoid glycoside found in various plants, particularly those belonging to the Gentianaceae family . It has garnered significant attention due to its potential neuroprotective, antidiabetic, and antioxidant activities . Sweroside is known for its ability to scavenge reactive oxygen species, making it a promising candidate for managing conditions associated with oxidative stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sweroside can be isolated from plants such as Schenkia spicata (syn. Centaurium spicatum L.) . The isolation process typically involves extracting the plant material with aqueous methanol, followed by purification using chromatographic techniques . The structure of sweroside is then elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

While there is limited information on the industrial production of sweroside, it is primarily obtained through the extraction and purification of plant materials. Advances in biotechnological methods, such as plant tissue culture and genetic engineering, may offer potential avenues for large-scale production in the future .

Analyse Des Réactions Chimiques

Types of Reactions

Sweroside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving sweroside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of sweroside depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions can produce reduced forms with different biological activities .

Applications De Recherche Scientifique

Sweroside has a wide range of scientific research applications, including:

Mécanisme D'action

Sweroside exerts its effects through various molecular targets and pathways. It primarily acts as an antioxidant by scavenging reactive oxygen species and inhibiting enzymes involved in oxidative stress . Molecular docking studies have shown that sweroside binds to the active sites of enzymes such as NADPH oxidase, acetylcholinesterase, and butyrylcholinesterase through hydrogen bonds and van der Waals interactions . These interactions contribute to its neuroprotective, antidiabetic, and enzyme inhibitory activities .

Comparaison Avec Des Composés Similaires

Sweroside is often compared with other iridoid glycosides such as swertiamarin and gentiopicroside . While all three compounds exhibit hepatoprotective activities, sweroside is unique in its broader range of biological activities, including neuroprotective and antidiabetic effects . Swertiamarin is known for its anticholinergic activity, whereas gentiopicroside has limited distribution compared to sweroside .

List of Similar Compounds

- Swertiamarin

- Gentiopicroside

Propriétés

IUPAC Name |

4-ethenyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJGJMKGNMDJCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

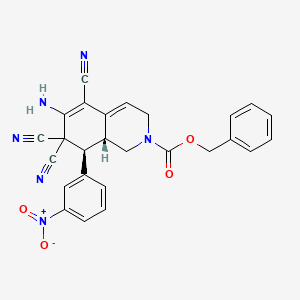

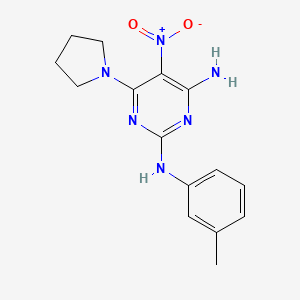

![N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide](/img/structure/B12461560.png)

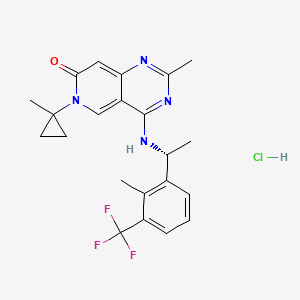

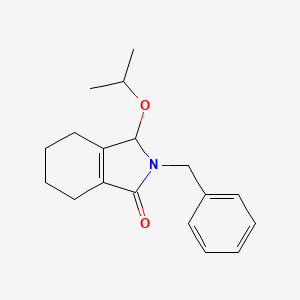

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)

![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)

![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid](/img/structure/B12461598.png)

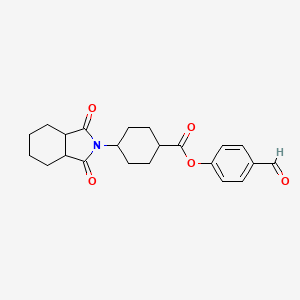

![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)

![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)